Cas no 181817-14-1 ((2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetoxybutanoic acid)

181817-14-1 structure
Nom du produit:(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetoxybutanoic acid
Numéro CAS:181817-14-1
Le MF:C21H21NO6
Mégawatts:383.39454627037
MDL:MFCD01861336
CID:1034759
PubChem ID:16753363
(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetoxybutanoic acid Propriétés chimiques et physiques
Nom et identifiant
-
- (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetoxybutanoic acid
- (2S,3R)-3-acetyloxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
- Fmoc-Thr(Ac)-OH
- (9H-Fluoren-9-yl)MethOxy]Carbonyl Thr(Ac)-OH
- O-Acetyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-threonine
- AKOS016014482
- O-Acetyl-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-threonine
- MFCD01861336
- (2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetoxybutanoicacid
- L-Threonine, O-acetyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]-
- 181817-14-1
- (2S,3R)-3-(ACETYLOXY)-2-{[(9H-FLUOREN-9-YLMETHOXY)CARBONYL]AMINO}BUTANOIC ACID
- DB-234863
- AS-70926
- (2S,3R)-3-(ACETYLOXY)-2-({[(9H-FLUOREN-9-YL)METHOXY]CARBONYL}AMINO)BUTANOIC ACID
- DTXSID80587844
- Fmoc-O-acetyl-L-threonine
- N-(((9H-Fluoren-9-yl)methoxy)carbonyl)-O-acetyl-L-threonine
-
- MDL: MFCD01861336
- Piscine à noyau: InChI=1S/C21H21NO6/c1-12(28-13(2)23)19(20(24)25)22-21(26)27-11-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,12,18-19H,11H2,1-2H3,(H,22,26)(H,24,25)/t12-,19+/m1/s1
- La clé Inchi: ZITLPPLNBYOLDJ-BLVKFPJESA-N
- Sourire: C[C@@H](OC(C)=O)[C@H](NC(OCC1C2=CC=CC=C2C3=CC=CC=C31)=O)C(O)=O
Propriétés calculées
- Qualité précise: 383.13688739g/mol
- Masse isotopique unique: 383.13688739g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 2
- Nombre de récepteurs de liaison hydrogène: 7
- Comptage des atomes lourds: 28
- Nombre de liaisons rotatives: 9
- Complexité: 571
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 2
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Le xlogp3: 3
- Surface topologique des pôles: 102Ų
Propriétés expérimentales
- Dense: 1.294±0.06 g/cm3 (20 ºC 760 Torr),
- Solubilité: Pratiquement insoluble (0015 G / l) (25 ºC),
(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetoxybutanoic acid PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | AS-70926-25G |
(2S,3R)-3-(acetyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
181817-14-1 | >97% | 25g |
£352.00 | 2025-02-08 | |
eNovation Chemicals LLC | D952739-10g |
L-Threonine, O-acetyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- |
181817-14-1 | 98% | 10g |
$265 | 2024-06-07 | |
eNovation Chemicals LLC | D952739-5g |
L-Threonine, O-acetyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- |
181817-14-1 | 98% | 5g |
$180 | 2024-06-07 | |
Key Organics Ltd | AS-70926-5G |
(2S,3R)-3-(acetyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
181817-14-1 | >97% | 5g |
£149.00 | 2025-02-08 | |
eNovation Chemicals LLC | D952739-1g |
L-Threonine, O-acetyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- |
181817-14-1 | 98% | 1g |
$100 | 2024-06-07 | |
1PlusChem | 1P0023LU-250mg |
L-Threonine, O-acetyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- |
181817-14-1 | ≥ 98% (HPLC) | 250mg |
$110.00 | 2024-06-18 | |
A2B Chem LLC | AA97186-250mg |
L-Threonine, O-acetyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- |
181817-14-1 | ≥ 98% (HPLC) | 250mg |
$85.00 | 2024-04-20 | |
eNovation Chemicals LLC | D518951-1g |
(2S,3R)-2-((((9H-Fluoren-9-yl)Methoxy)carbonyl)aMino)-3-acetoxybutanoic acid |
181817-14-1 | 97% | 1g |
$411 | 2025-02-19 | |
eNovation Chemicals LLC | D952739-25g |
L-Threonine, O-acetyl-N-[(9H-fluoren-9-ylmethoxy)carbonyl]- |
181817-14-1 | 98% | 25g |
$270 | 2025-02-24 | |
Key Organics Ltd | AS-70926-10G |
(2S,3R)-3-(acetyloxy)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid |
181817-14-1 | >97% | 10g |
£209.00 | 2025-02-08 |
(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetoxybutanoic acid Littérature connexe
-
1. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
-
3. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
-
Tomohiro Yasukawa,Hiroyuki Miyamura,Shū Kobayashi Chem. Sci., 2015,6, 6224-6229
181817-14-1 ((2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetoxybutanoic acid) Produits connexes
- 130304-80-2(Fmoc-Asp(OcHex)-OH)
- 73731-37-0(Fmoc-Thr-OH)
- 2228700-68-1(methyl 3-{1H,4H,5H,6H-cyclopentacpyrazol-3-yl}-3-hydroxypropanoate)
- 2229444-89-5(1-(4-chlorophenyl)-2,2-difluorocyclopropan-1-amine)
- 325977-92-2(N-(3-chlorophenyl)-4-(morpholine-4-sulfonyl)benzamide)
- 2354660-31-2(1-[(Tert-butoxy)carbonyl]-3-(3-chlorophenyl)pyrrolidine-3-carboxylic acid)
- 1933574-17-4((3-Methyl-1,2-thiazol-5-yl)(1H-pyrazol-4-yl)methanol)
- 208774-11-2(1-(1,1-Dimethylethyl) Ester 2,3-Dihydro-1H-indole-1,4-dicarboxylic Acid)
- 2152055-39-3(2-(2-hydroxycyclobutyl)-2-methylbutanal)
- 2171590-82-0(5-{2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidomethyl}-1,2-oxazole-3-carboxylic acid)
Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:181817-14-1)(2S,3R)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-acetoxybutanoic acid

Pureté:99%/99%
Quantité:1g/5g
Prix ($):156/553